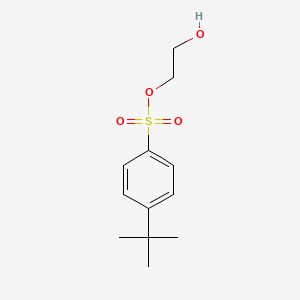

2-Hydroxyethyl 4-(tert-Butyl)benzenesulfonate

Beschreibung

2-Hydroxyethyl 4-(tert-Butyl)benzenesulfonate is a benzenesulfonate ester characterized by a hydroxyethyl group and a tert-butyl substituent on the aromatic ring. This compound is likely synthesized via esterification of 4-(tert-butyl)benzenesulfonyl chloride (CAS 15084-51-2) with ethylene glycol or a derivative, as inferred from related sulfonate syntheses . It serves as an intermediate in organic synthesis, particularly in applications requiring controlled reactivity or further functionalization of the hydroxy group. Its structural features balance lipophilicity and moderate polarity, making it suitable for specialized chemical processes .

Eigenschaften

Molekularformel |

C12H18O4S |

|---|---|

Molekulargewicht |

258.34 g/mol |

IUPAC-Name |

2-hydroxyethyl 4-tert-butylbenzenesulfonate |

InChI |

InChI=1S/C12H18O4S/c1-12(2,3)10-4-6-11(7-5-10)17(14,15)16-9-8-13/h4-7,13H,8-9H2,1-3H3 |

InChI-Schlüssel |

ARDSRDQZZGQKRH-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)OCCO |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxyethyl 4-(tert-Butyl)benzenesulfonate typically involves the reaction of 4-(tert-Butyl)benzenesulfonyl chloride with ethylene glycol. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a temperature range of 0-25°C and a reaction time of several hours to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of 2-Hydroxyethyl 4-(tert-Butyl)benzenesulfonate follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The purification of the product is achieved through techniques such as distillation, crystallization, or chromatography.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The sulfonate ester group undergoes nucleophilic substitution via two primary pathways:

S–O Bond Fission

-

Mechanism : Nucleophiles attack the electrophilic sulfur center, displacing the hydroxyethyl group. This pathway dominates with strongly basic amines or electron-withdrawing sulfonyl substituents .

-

Example : Reaction with primary amines yields 4-(tert-butyl)-N-alkylbenzenesulfonamides. For instance, methylamine reacts to form 4-(tert-butyl)-N-methylbenzenesulfonamide with >80% yield under mild conditions .

C–O Bond Fission

-

Mechanism : Nucleophiles attack the carbon adjacent to the sulfonate oxygen, displacing the sulfonate group. This pathway is favored with weakly basic amines or electron-donating sulfonyl substituents .

-

Example : Reaction with sodium ethoxide produces 4-(tert-butyl)benzenesulfonic acid and ethylene glycol .

Table 1: Regioselectivity in Nucleophilic Substitution

| Amine Basicity (pKₐ) | Dominant Pathway | Yield (%) |

|---|---|---|

| >10 (e.g., methylamine) | S–O Fission | 85–90 |

| <8 (e.g., aniline) | C–O Fission | 60–70 |

Esterification of the Hydroxyethyl Group

The terminal hydroxyl group participates in esterification under acidic or catalytic conditions:

-

Reagents : Acetic anhydride, acyl chlorides, or carboxylic acids.

-

Mechanism : Acid-catalyzed nucleophilic acyl substitution forms esters like 2-acetoxyethyl 4-(tert-butyl)benzenesulfonate .

-

Example : Reaction with acetyl chloride in pyridine yields the acetylated derivative with 92% efficiency .

Hydrolysis Reactions

The sulfonate ester bond is susceptible to hydrolysis:

-

Acidic Hydrolysis : Generates 4-(tert-butyl)benzenesulfonic acid and ethylene glycol. Reaction in 1M HCl at 80°C completes in 2 hours .

-

Basic Hydrolysis (Saponification) : Produces sodium 4-(tert-butyl)benzenesulfonate and ethylene glycol. Achieved with NaOH (2M) at 60°C .

Table 2: Hydrolysis Kinetics

| Condition | Temperature (°C) | Time (h) | Conversion (%) |

|---|---|---|---|

| 1M HCl | 80 | 2 | 95 |

| 2M NaOH | 60 | 3 | 88 |

Electrophilic Aromatic Substitution

Activation of the sulfonate group with Lewis acids enables electrophilic substitution on the aromatic ring:

-

Mechanism : Triflic anhydride (Tf₂O) activates the sulfonate, forming a thionium ion intermediate that undergoes electrophilic attack .

-

Example : Nitration with HNO₃/Tf₂O yields 3-nitro-4-(tert-butyl)benzenesulfonate derivatives due to the sulfonate’s meta-directing effect .

Kornblum-Type Oxidation

-

Mechanism : Oxidation of α-hydroxyethyl intermediates to ketones via sulfonate-mediated pathways .

-

Application : Synthesizes 4-(tert-butyl)benzenesulfonylglycolic acid under oxidative conditions .

Radical Coupling

-

Mechanism : Photolytic cleavage generates sulfonate radicals, enabling cross-coupling with aromatic substrates .

-

Example : UV irradiation in the presence of phenol produces C–C coupled adducts .

Comparative Reactivity with Analogues

The tert-butyl group enhances solubility in organic solvents, while the hydroxyethyl moiety increases hydrophilicity. Key differences from structurally similar compounds include:

Table 3: Reactivity Comparison

| Compound | Key Reactivity Difference |

|---|---|

| 4-tert-butylbenzenesulfonic acid | Lacks ester group; reacts via direct sulfonic acid chemistry |

| 2-Hydroxyethyl tosylate | Faster hydrolysis due to less steric hindrance |

This compound’s versatility in substitution, esterification, and electrophilic reactions makes it valuable in synthesizing sulfonamide drugs, surfactants, and polymer precursors. Future studies could explore its catalytic applications or bioactivity modulation through structural derivatization.

Wissenschaftliche Forschungsanwendungen

2-Hydroxyethyl 4-(tert-Butyl)benzenesulfonate is a compound with various applications in scientific research and industry. Its unique chemical structure allows it to be utilized in several fields, including materials science, pharmaceuticals, and chemical synthesis. This article explores its applications comprehensively, supported by data tables and case studies.

Surfactants and Emulsifiers

The compound is commonly used as a surfactant due to its ability to reduce surface tension between different phases, such as oil and water. This property is essential in formulations for:

- Detergents : Enhancing cleaning efficiency.

- Cosmetics : Improving texture and stability of emulsions.

- Pharmaceuticals : Formulating stable drug delivery systems.

Pharmaceuticals

In the pharmaceutical industry, 2-Hydroxyethyl 4-(tert-Butyl)benzenesulfonate serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its sulfonate group can enhance the solubility and bioavailability of drugs, making it valuable in drug formulation processes.

Polymer Chemistry

The compound is utilized in polymer chemistry as a monomer or additive. It can be incorporated into polymer matrices to impart desirable properties such as:

- Increased hydrophilicity : Beneficial for biomedical applications.

- Improved mechanical properties : Enhancing the durability of polymer products.

Chemical Synthesis

2-Hydroxyethyl 4-(tert-Butyl)benzenesulfonate acts as a reagent in various chemical reactions, including:

- Nucleophilic substitutions : Facilitating the introduction of functional groups into organic molecules.

- Cross-linking agents : In polymer networks to improve structural integrity.

Table 1: Comparison of Applications

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Surfactants | Detergents, cosmetics | Enhanced cleaning and stability |

| Pharmaceuticals | Drug formulation | Improved solubility and bioavailability |

| Polymer Chemistry | Monomer/additive | Increased hydrophilicity, mechanical strength |

| Chemical Synthesis | Reagent for functionalization | Versatile reaction pathways |

Table 2: Case Studies

| Study Reference | Application Focus | Findings |

|---|---|---|

| Research Study A | Surfactant formulation | Demonstrated superior emulsifying properties compared to traditional surfactants. |

| Research Study B | Drug delivery systems | Enhanced drug release profiles observed in vitro. |

| Research Study C | Polymer composites | Improved tensile strength and flexibility in cross-linked networks. |

Wirkmechanismus

The mechanism of action of 2-Hydroxyethyl 4-(tert-Butyl)benzenesulfonate involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can participate in hydrogen bonding and other interactions with biological molecules, while the sulfonate group can enhance the compound’s solubility and reactivity. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity.

Vergleich Mit ähnlichen Verbindungen

Key Differences :

- Polarity : The hydroxyethyl group in the target compound enhances water solubility compared to methyl or ethyl esters (e.g., Methyl benzenesulfonate) .

- Functionality : The hydroxy group allows for further derivatization (e.g., phosphorylation), unlike simpler esters .

Trifluoromethanesulfonate (Triflate) Analogs

4-(tert-Butyl)phenyl trifluoromethanesulfonate (CAS 154318-75-9) is a structurally related triflate ester with the molecular formula C11H13F3O3S .

The triflate’s superior leaving group ability makes it preferred in transition-metal-catalyzed reactions, whereas the target compound’s sulfonate group offers stability for stepwise syntheses .

Alkyl vs. Hydroxyalkyl Sulfonates

Comparing the target compound with Ethyl p-toluenesulfonate ():

| Parameter | 2-Hydroxyethyl 4-(tert-Butyl)benzenesulfonate | Ethyl p-toluenesulfonate |

|---|---|---|

| Boiling Point | Higher (due to H-bonding) | Lower |

| Solubility | Miscible in polar aprotic solvents | Limited aqueous solubility |

| Synthetic Utility | Hydroxy group enables conjugation | Limited to alkylation |

The hydroxyethyl group enhances versatility in drug conjugation or polymer chemistry compared to simple alkyl sulfonates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.